molecular formula C24H26N4O3 B270814 N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B270814
M. Wt: 418.5 g/mol
InChI Key: WOHADTIXKCKVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-4-17-10-12-19(13-11-17)27-15-18(14-21(27)29)23(30)25-22-16(2)28(26(3)24(22)31)20-8-6-5-7-9-20/h5-13,18H,4,14-15H2,1-3H3,(H,25,30)

InChI Key

WOHADTIXKCKVOF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C

Origin of Product

United States

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